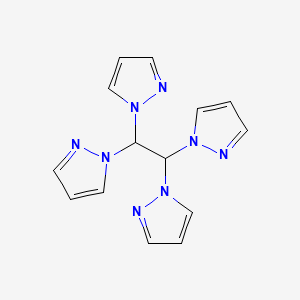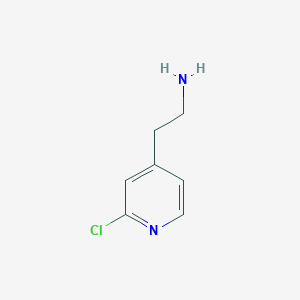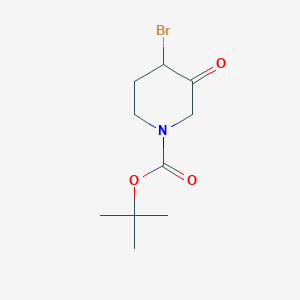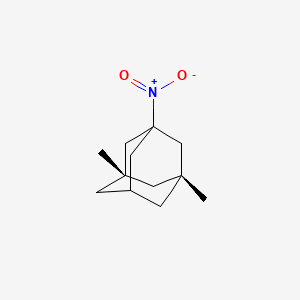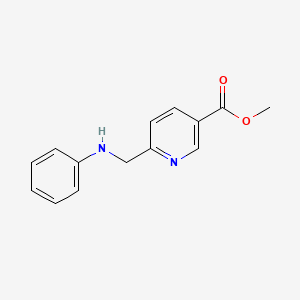![molecular formula C12H12F3N3 B11762743 (S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B11762743.png)
(S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole is a synthetic organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzoimidazole core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole typically involves multi-step organic synthesis. The process may start with the preparation of the benzoimidazole core, followed by the introduction of the pyrrolidine ring and the trifluoromethyl group. Common reagents and conditions might include:
Starting materials: Benzimidazole derivatives, pyrrolidine, and trifluoromethylating agents.
Reagents: Strong bases (e.g., sodium hydride), catalysts (e.g., palladium), and solvents (e.g., dimethylformamide).
Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon), and specific pH conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include:
Batch or continuous flow processes: To enhance efficiency and yield.
Green chemistry principles: To minimize waste and use of hazardous reagents.
Purification techniques: Such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
(S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Addition reagents: Hydrogen gas (with a catalyst), halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of (S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
(S)-2-(Pyrrolidin-2-YL)-5-methyl-1H-benzo[D]imidazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
(S)-2-(Pyrrolidin-2-YL)-5-chloro-1H-benzo[D]imidazole: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole can significantly influence its chemical and biological properties, such as:
Lipophilicity: Increased lipophilicity can enhance membrane permeability.
Metabolic stability: The trifluoromethyl group can resist metabolic degradation.
Biological activity: Potentially unique interactions with biological targets.
属性
分子式 |
C12H12F3N3 |
|---|---|
分子量 |
255.24 g/mol |
IUPAC 名称 |
2-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)7-3-4-8-10(6-7)18-11(17-8)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18)/t9-/m0/s1 |
InChI 键 |
CWUDJCRPKHLRGY-VIFPVBQESA-N |
手性 SMILES |
C1C[C@H](NC1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
规范 SMILES |
C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


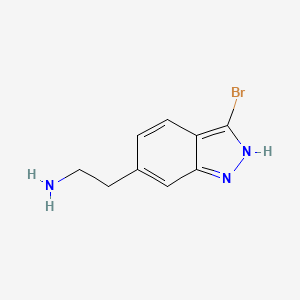
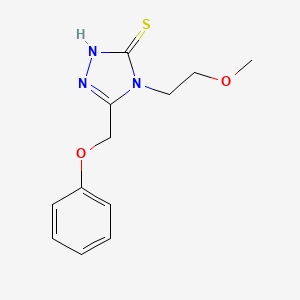
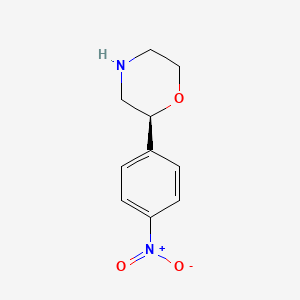
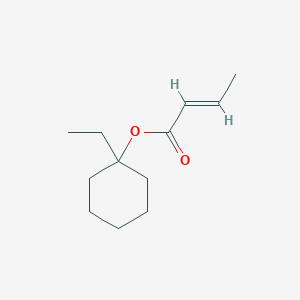
![tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11762676.png)
![(1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol](/img/structure/B11762681.png)
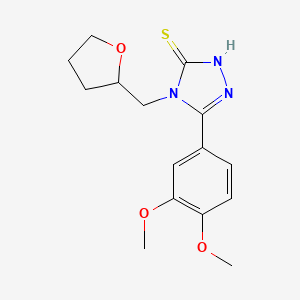
![1-(5-{[3-(Trifluoromethyl)phenyl]amino}pyridin-2-yl)ethan-1-one](/img/structure/B11762699.png)
